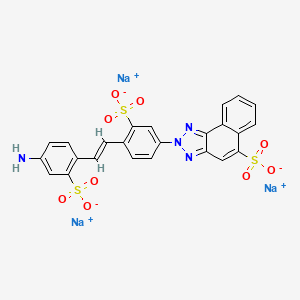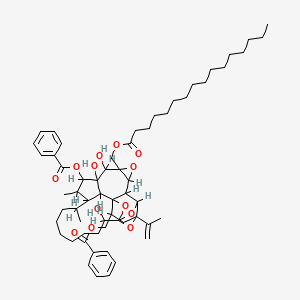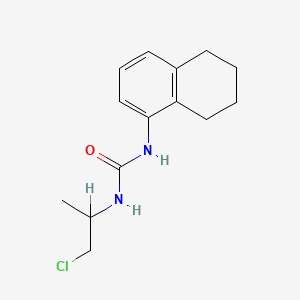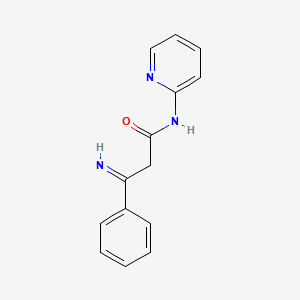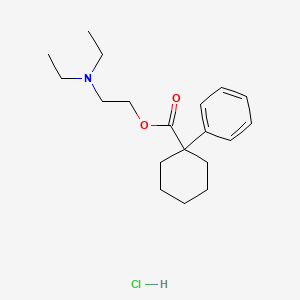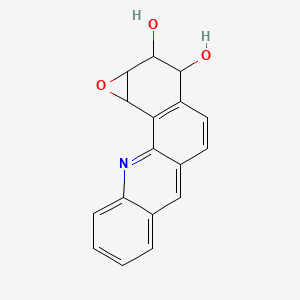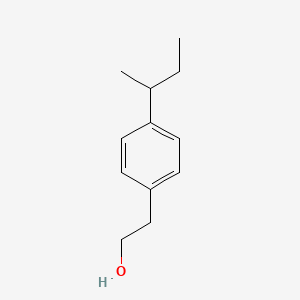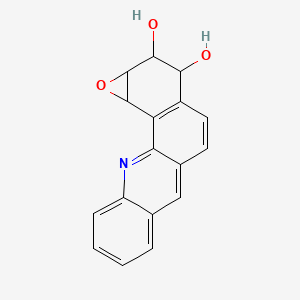
Ccris 5417
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccris 5417 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the Chemical Carcinogenesis Research Information System (CCRIS), which contains information on the carcinogenic potential of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 5417 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, or sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Ccris 5417 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ccris 5417 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Ccris 5417 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as its role in inhibiting or promoting certain cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ccris 5417 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Ccris 5416: Shares some structural similarities but differs in its functional groups and reactivity.
Ccris 5418: Another related compound with distinct properties and applications.
Eigenschaften
CAS-Nummer |
84416-39-7 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
InChI-Schlüssel |
UMLPYSLGSGYKJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


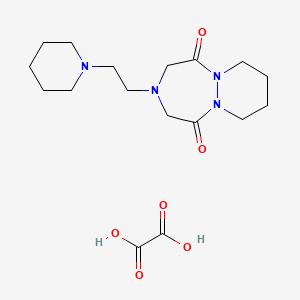
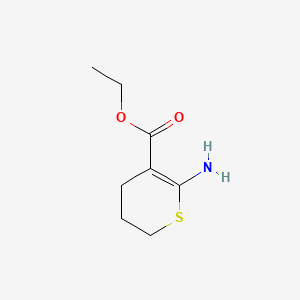
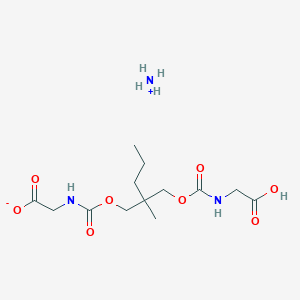
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

